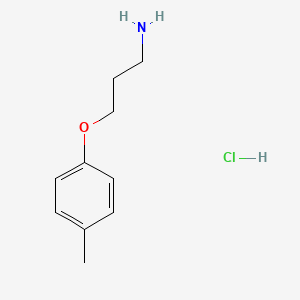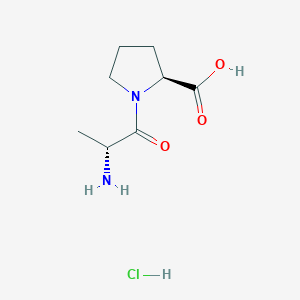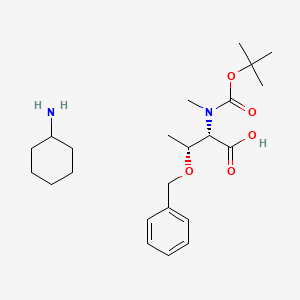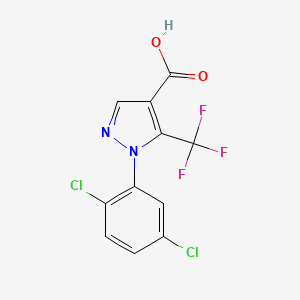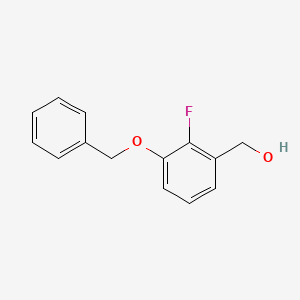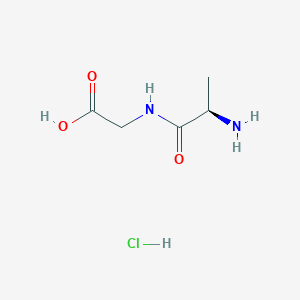
H-D-Ala-gly-OH hydrochloride, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“H-D-Ala-gly-OH hydrochloride, 95%” is a chemical compound with the empirical formula C3H6N4O2 · HCl . It is also known by other names such as ®-2-Amino-3-azidopropanoic acid hydrochloride, 3-Azido-D-alanine HCl, and 3-Azido-D-alanine hydrochloride .
Molecular Structure Analysis
The molecular weight of “H-D-Ala-gly-OH hydrochloride, 95%” is 166.57 . The structure involves a combination of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms .Applications De Recherche Scientifique
Peptide Synthesis
H-D-Ala-gly-OH hydrochloride: is commonly used in the synthesis of peptides, particularly in solution-phase synthesis . It serves as a building block for creating various peptide chains, which are crucial in studying protein functions and interactions. The compound’s stability and reactivity make it suitable for forming peptide bonds in a controlled manner, enabling the synthesis of complex peptides that are otherwise challenging to produce.
Enzymology Studies
In enzymology, H-D-Ala-gly-OH hydrochloride can be utilized to investigate enzyme-substrate interactions . Its incorporation into substrates can help in understanding the specificity and kinetics of enzymes, particularly those involved in amino acid metabolism and peptide bond formation.
Pharmaceutical Research
This compound plays a role in the development of new pharmaceuticals. It has been mentioned in patent applications for the chemo-enzymatic synthesis of peptides like semaglutide and liraglutide, which are used in diabetes treatment . Its role in the synthesis of these therapeutic peptides highlights its importance in drug design and discovery.
Biomedical Applications
H-D-Ala-gly-OH hydrochloride: is instrumental in biomedical research, especially in the development of collagen-model triple-helical peptides . These peptides have applications in tissue engineering, wound healing, and as models for studying the structure and function of collagen.
Medical Research
The compound is used in medical research to study the effects of synthetic peptides on biological systems . For instance, it can be part of the synthesis of tetrapeptides that are evaluated for their analgesic properties, providing insights into pain management and the development of new analgesics.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
H-D-Ala-gly-OH hydrochloride, also known as H-D-Ala-gly-OH hydrochloride, 95%, is a dipeptide formed from D-alanine and glycine residues . It is a derivative of dermorphine, a highly active opioid heptapeptide . The primary targets of this compound are opioid receptors . These receptors play a crucial role in pain perception and analgesia.
Mode of Action
The compound interacts with its targets, the opioid receptors, through a mechanism that is presumed to be analogous to those of endogenous peptides . The replacement of D-Ala2 by D-Arg2 in the starting amino-acid sequence of dermorphine makes the molecule more resistant to enzymatic degradation . This interaction results in changes such as the desensitization of the opioid receptors .
Biochemical Pathways
The compound affects the opioidergic pathway, which is involved in pain perception and analgesia . The downstream effects of this pathway include the reduction of pain perception, which is a key therapeutic goal for analgesic drugs .
Pharmacokinetics
The compound’s stability is enhanced by the replacement of d-ala2 by d-arg2 . This modification likely impacts the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially improving its bioavailability.
Result of Action
The compound has been shown to have potent analgesic activity . For instance, it significantly prolongs the tail-flick latency in mice when administered in the dose range of 0.01 – 5 mg/kg . The analgesic effect of a single subcutaneous injection of the compound at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose .
Propriétés
IUPAC Name |
2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3.ClH/c1-3(6)5(10)7-2-4(8)9;/h3H,2,6H2,1H3,(H,7,10)(H,8,9);1H/t3-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBVMQIKHJEWFE-AENDTGMFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Ala-gly-OH hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





